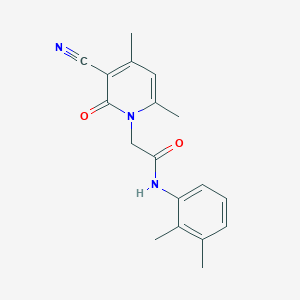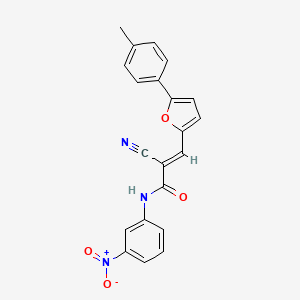
(E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H15N3O4 and its molecular weight is 373.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Green Organic Chemistry Synthesis
- Enantioselective Ene-Reduction: The compound has been synthesized under microwave radiation and used in ene-reduction by fungi, leading to biotransformation products with potential pharmaceutical applications (Jimenez et al., 2019).
2. Corrosion Inhibition
- Acrylamide Derivatives as Corrosion Inhibitors: Derivatives of the compound have been studied for their effectiveness in inhibiting corrosion of copper in nitric acid solutions, demonstrating significant efficiency and potential applications in materials science (Abu-Rayyan et al., 2022).
3. Pharmaceutical Applications
- Cytotoxic Agents: Various derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines, highlighting the compound's potential in cancer therapy (Tarleton et al., 2013).
4. Chemical Synthesis and Characterization
- Structural Studies: The compound has been synthesized and its structure determined using various spectroscopic methods, providing insights into its chemical properties (Kariuki et al., 2022).
5. Anxiolytic Activity
- Modulation of Nicotinic Receptors: A derivative of the compound exhibited anxiolytic-like activity in mice, indicating potential applications in neuroscience and mental health (Targowska-Duda et al., 2019).
6. Antibacterial Activity
- Synthesis and Antibacterial Properties: Although some derivatives did not show the expected antibacterial activity, the research contributes to the understanding of the structure-activity relationship in medicinal chemistry (Saikachi & Suzuki, 1959).
7. Antitumor Activity
- Pyrimidiopyrazole Derivatives Synthesis: The compound was used in synthesizing pyrimidiopyrazole derivatives, which showed promising antitumor activity, underscoring its role in drug development (Fahim et al., 2019).
8. Antiviral Research
- Inhibition of SARS Coronavirus Helicase: A derivative of the compound demonstrated inhibitory effects against SARS coronavirus helicase, suggesting its potential in antiviral drug research (Lee et al., 2017).
9. Photophysical Studies
- Influence on Photophysical Properties: The compound's derivatives have been analyzed for their absorption and fluorescence characteristics, contributing to the field of photochemistry (Kumari et al., 2017).
10. Solar Cell Applications
- Organic Sensitizers for Solar Cells: Derivatives have been used as sensitizers in solar cell research, demonstrating the compound's versatility and application in renewable energy technologies (Kim et al., 2006).
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-14-5-7-15(8-6-14)20-10-9-19(28-20)11-16(13-22)21(25)23-17-3-2-4-18(12-17)24(26)27/h2-12H,1H3,(H,23,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHXRBXNMPXNIS-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
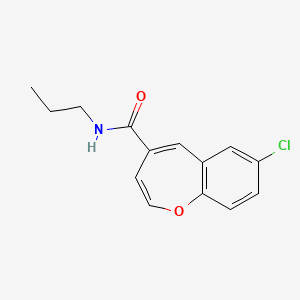
![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)

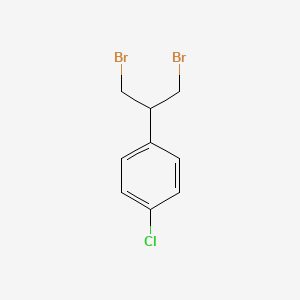
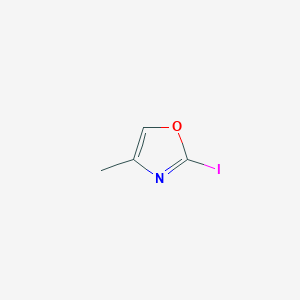
![2-(4-chlorophenyl)-1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2434426.png)
![2-[4-(tert-butyl)phenoxy]-5-nitropyridine](/img/structure/B2434427.png)

![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)

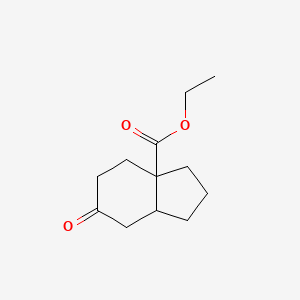
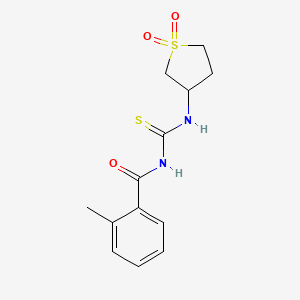
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434438.png)
